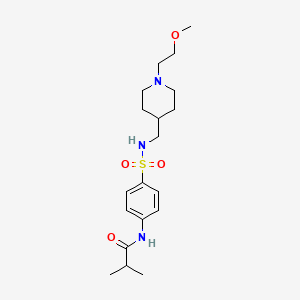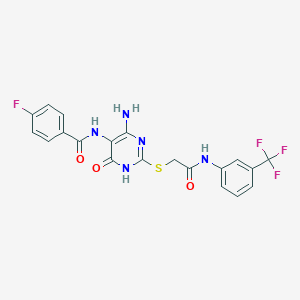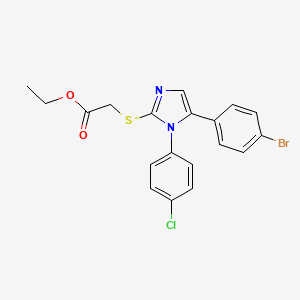
3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid” is a chemical compound with the molecular formula C13H15ClO4 . It has a molecular weight of 270.71 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid” consists of a prop-2-enoic acid group attached to a phenyl ring. The phenyl ring is substituted with a chloro group at the 3-position, a methoxy group at the 5-position, and a propoxy group at the 4-position .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Chains and Networks
The compound has been structurally analyzed for its potential to form hydrogen-bonded chains and networks, which are crucial for understanding the crystal packing and molecular interactions within various compounds. For example, studies on related compounds such as (E)-4-methoxycinnamic acid have shown that molecules can be linked into chains of rings through paired O—H⋯O hydrogen bonds and weak intermolecular C—H⋯O interactions, resulting in a three-dimensional network structure (Yang et al., 2006).
Spectroscopy and DFT Analysis
Detailed spectroscopic methods and quantum chemical calculations, such as X-ray crystallography, FT-IR, NMR, and DFT (Density Functional Theory), have been employed to characterize related compounds. These methods help in understanding the molecular structure, vibrational modes, and electronic properties, providing insights into the behavior of such compounds under various conditions (Venkatesan et al., 2016).
Polyphenol Studies
Research into polyphenols like chlorogenic acid, a compound structurally related to the title compound, has revealed significant interest due to their potential biomedical applications. Studies have focused on thermal transformations and the formation of derivatives in alcoholic solutions, expanding the understanding of these compounds' stability and reactivity under various conditions (Dawidowicz & Typek, 2015).
Reactive Oxygen Species Detection
The development of novel fluorescence probes for detecting reactive oxygen species (ROS) highlights the application of related compounds in biological and chemical studies. These probes are designed to selectively detect highly reactive oxygen species, such as hydroxyl radicals, and differentiate specific species, indicating the compound's potential in scientific research involving oxidative stress and its biological implications (Setsukinai et al., 2003).
Liquid-Crystalline Complexes and Polymer Synthesis
The synthesis and characterization of polymerizable benzoic acid derivatives, including studies on liquid-crystalline complexes, underline the importance of such compounds in developing advanced materials. These research efforts delve into the fixation of multilayered structures and the effects of nanopillars on the removal of specific molecules from polymers, showcasing the potential for creating novel materials with unique properties (Kishikawa et al., 2008).
Eigenschaften
IUPAC Name |
(E)-3-(3-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-6-18-13-10(14)7-9(4-5-12(15)16)8-11(13)17-2/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJPUHQOUOTHP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B2931686.png)
![5-(furan-2-ylmethyl)-7-methyl-5H-pyrazino[2'',3'':4',5']pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B2931687.png)
![5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2931688.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone](/img/structure/B2931689.png)



![4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid](/img/structure/B2931698.png)

![Methyl (E)-4-[methyl-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2931703.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931704.png)

